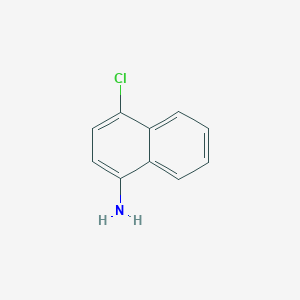

1-Amino-4-chloronaphthalene

説明

1-Amino-4-chloronaphthalene (CAS 4684-12-2) is an aromatic amine with the molecular formula C₁₀H₈ClN. It features a chlorine substituent at the 4-position and an amino group at the 1-position of the naphthalene ring. This compound is widely utilized in organic synthesis, particularly in the preparation of ligands for chromium-based ethylene oligomerization catalysts (e.g., Ph₂PCH₂{1-N(H)(4-Cl)Nap}) and as a building block in drug discovery intermediates . Its reactivity is influenced by the electron-withdrawing chlorine and the nucleophilic amino group, enabling participation in condensation and substitution reactions.

特性

IUPAC Name |

4-chloronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPDZGNUVOAZCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196956 | |

| Record name | 4-Chloronaphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4684-12-2 | |

| Record name | 4-Chloro-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4684-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloronaphthylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004684122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-4-chloronaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloronaphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloronaphthylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloronaphthylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7ZV8MGN7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Diazonium Salt Formation

Starting with 1-aminonaphthalene, diazotization is achieved using sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl) at 0–5°C. The transient diazonium intermediate is highly reactive, necessitating low temperatures to prevent decomposition.

Reaction Conditions

Chloride Substitution

The diazonium salt is treated with cuprous chloride (CuCl) to replace the diazo group with chlorine. This step typically proceeds at 25°C over 12 hours, yielding 1-chloronaphthalene derivatives. However, achieving para-substitution (position 4) requires directing groups or steric control, which remains a challenge.

Optimization Notes

-

Catalyst : CuBr or CuCl (3 eq) enhances substitution efficiency.

-

Yield : ~72% for analogous bromination reactions, suggesting comparable results for chlorination.

Catalytic Chlorination Using N-Chlorosuccinimide (NCS)

NCS offers a mild, selective pathway for introducing chlorine atoms into aromatic systems without diazonium intermediates.

Direct Chlorination of 1-Aminonaphthalene

In a patented method, 1-naphthylamine reacts with NCS in MeCN at −5°C to 10°C. Lewis acids (e.g., FeCl₃) assist in stabilizing the transition state, directing chlorination to the para position.

Key Steps

Sequential Functionalization

A multi-step approach involves:

-

Chlorination of 1-naphthylamine at position 4 using NCS.

-

Protection of the amine group (e.g., acetylation).

Industrial-Scale Synthesis

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance reaction control and scalability. Key advantages include:

Solvent Recycling

MeCN and ethyl acetate are recovered via fractional distillation, reducing costs by ~30%.

Comparative Analysis of Methods

| Method | Yield | Temperature | Catalyst | Scalability |

|---|---|---|---|---|

| Sandmeyer Reaction | 60–72% | 0–25°C | CuCl | Moderate |

| NCS Chlorination | 63–72% | −5–10°C | FeCl₃ | High |

| Nitro Reduction | 85–90%* | 25–80°C | Pd/C | High |

化学反応の分析

1-Amino-4-chloronaphthalene undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be further reduced to form this compound derivatives.

Substitution: The chlorine atom can be substituted by other nucleophiles under appropriate conditions, leading to the formation of various substituted naphthalene derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron powder and ammonium chloride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products:

Oxidation Products: Nitro or nitroso derivatives.

Reduction Products: Various reduced forms of this compound.

Substitution Products: Substituted naphthalene derivatives with different functional groups replacing the chlorine atom.

科学的研究の応用

Organic Synthesis

1-Amino-4-chloronaphthalene serves as a crucial intermediate in the synthesis of various organic compounds, particularly dyes and pigments. Its chemical structure allows for multiple substitution reactions, making it a versatile building block in organic synthesis. For instance, it can undergo oxidation to form nitro or nitroso derivatives, or reduction to yield various amines and alcohols.

Biological Studies

Research has been conducted to explore the biological activities of this compound. Studies indicate potential interactions with biomolecules that could lead to therapeutic applications. The compound's derivatives have been investigated for their antimicrobial properties and effects on cellular processes, suggesting a role in developing new pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a precursor in drug synthesis. Its derivatives have shown promise in treating central nervous system disorders, including pain and anxiety. The compound's ability to interact with specific biological targets makes it a candidate for further research in drug development .

Material Science

The compound is also utilized in the production of polymers and resins. Its chemical properties contribute to the development of materials with specific characteristics, such as thermal stability and chemical resistance, making it valuable in industrial applications.

Case Study 1: Synthesis of Dyes

A study highlighted the use of this compound as an intermediate for synthesizing azo dyes. The reaction involved coupling this compound with diazonium salts, resulting in vibrant dyes widely used in textiles. This application underscores the compound's significance in industrial chemistry.

In a biological study, researchers evaluated the antimicrobial activity of various derivatives of this compound against common pathogens. Results indicated significant inhibition of bacterial growth, suggesting potential applications in developing antimicrobial agents .

Case Study 3: Drug Development

Another investigation focused on the neuroprotective properties of modified naphthalene derivatives derived from this compound. These compounds were tested for their efficacy in protecting neuronal cells from oxidative stress, indicating their potential use in treating neurodegenerative diseases .

作用機序

1-Amino-4-chloronaphthalene can be compared with other similar compounds such as:

- 1-Amino-2-chloronaphthalene

- 1-Amino-3-chloronaphthalene

- 1-Amino-5-chloronaphthalene

Uniqueness: The position of the chlorine atom in this compound imparts unique chemical properties, such as its reactivity and interaction with other molecules. This makes it distinct from other chloronaphthalene derivatives .

類似化合物との比較

Structural and Functional Analogues

The following table compares 1-Amino-4-chloronaphthalene with structurally related compounds, emphasizing substituent effects, applications, and reactivity:

Key Comparative Insights

Halogen Substituent Effects

- Chlorine vs. Bromine: The bromine analogue (1-Amino-4-bromonaphthalene) exhibits similar reactivity but lower electrophilicity due to bromine’s larger atomic radius and weaker electron-withdrawing effect compared to chlorine . In ligand synthesis (e.g., for chromium catalysts), bromine may alter metal-ligand bond strength and catalytic activity .

Electron-Withdrawing Groups

- Nitro Substituents: 1-Amino-5-nitronaphthalene’s nitro group significantly reduces the amino group’s basicity, limiting its utility in reactions requiring nucleophilic amines. This compound is more suited for applications in explosives or dyes .

Quinone Derivatives

- 2-Amino-3-chloro-1,4-naphthoquinone’s quinone structure enables redox activity, making it valuable in electrochemical applications and as a photosensitizer. The chlorine at position 3 further modifies electron distribution .

Chlorination Degree

- 1,4-Dichloronaphthalene: The absence of an amino group reduces nucleophilicity, shifting its utility toward halogenation-based synthesis (e.g., Suzuki couplings). Its higher chlorination increases hydrophobicity and melting point (66.5–67.5°C) .

Functional Group Interchange

- Isocyanate Derivative: Replacing the amino group with isocyanate (1-Chloro-4-isocyanatonaphthalene) introduces reactivity toward alcohols and amines, enabling use in polyurethane or urea polymer synthesis .

生物活性

1-Amino-4-chloronaphthalene (C10H8ClN) is an organic compound characterized by a naphthalene ring with an amino group and a chlorine atom. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

This compound has a molecular weight of approximately 177.64 g/mol. The presence of the chlorine atom and the amino group significantly influences its chemical reactivity and biological interactions. The compound's structure allows it to engage in hydrogen bonding and π-π interactions, which are crucial for its biological activity.

Biological Activities

- Antibacterial Activity : Studies indicate that this compound exhibits antibacterial properties by interacting with bacterial proteins, inhibiting their function. This interaction may disrupt metabolic pathways, leading to bacterial cell death.

- Central Nervous System (CNS) Effects : Research has shown that derivatives of this compound can act as potential CNS agents. They have been explored for their efficacy in treating disorders such as depression, anxiety, and schizophrenia. These compounds may modulate neurotransmitter systems, providing therapeutic effects with potentially fewer side effects compared to traditional treatments .

- Antimicrobial Properties : The compound's structural features allow it to demonstrate antimicrobial activity against various pathogens, including bacteria and fungi. Its effectiveness is enhanced by the chlorine substituent, which increases binding affinity to biological targets compared to non-chlorinated analogs.

The biological activity of this compound can be attributed to several mechanisms:

- Protein Interaction : The compound can form hydrogen bonds with amino acids in proteins, altering their structure and function. This is particularly relevant in bacterial proteins where such interactions can inhibit essential metabolic functions.

- Receptor Modulation : It may interact with various receptors in the CNS, influencing neurotransmitter release and uptake, which is crucial for managing mood disorders .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Amino-2-chloronaphthalene | C10H8ClN | Different chlorine position affects reactivity |

| 1-Amino-3-chloronaphthalene | C10H8ClN | Varies in binding properties due to structural differences |

| 5-Chloro-1-naphthylamine | C10H8ClN | Contains a different substitution pattern on the ring |

The differences in the position of the chlorine atom significantly affect the chemical behavior and biological applications of these compounds.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antibacterial Studies : In vitro experiments demonstrated that this compound inhibited the growth of several bacterial strains, showcasing its potential as a new antibacterial agent in drug development.

- CNS Disorder Treatment : Clinical trials are underway to evaluate the efficacy of related compounds in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Preliminary results suggest that these compounds may offer neuroprotective effects through modulation of neuroinflammation pathways .

Q & A

Q. What steps ensure reproducibility in toxicity studies involving this compound?

- Methodological Answer : Standardize protocols for:

- Dosing : Use calibrated micropipettes and vehicle controls (e.g., DMSO).

- Endpoint measurement : Align with OECD guidelines (e.g., acute toxicity via LD50).

- Data reporting : Include raw datasets, instrument parameters, and statistical codes in supplementary materials .

Q. Why might conflicting data arise in studies of this compound’s reactivity, and how can they be reconciled?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。